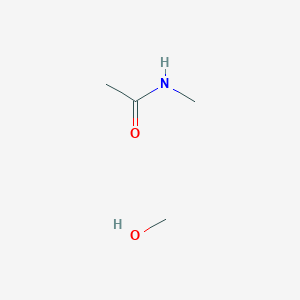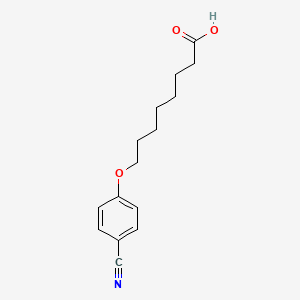
Octanoic acid, 8-(4-cyanophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, 8-(4-cyanophenoxy)-: is a chemical compound that belongs to the family of fatty acids It is characterized by an octanoic acid backbone with a 4-cyanophenoxy group attached to the eighth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 8-(4-cyanophenoxy)- typically involves the reaction of octanoic acid with 4-cyanophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ester bond between the octanoic acid and the 4-cyanophenol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octanoic acid, 8-(4-cyanophenoxy)- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Alcohols, reduced derivatives.
Substitution: Compounds with different substituents replacing the cyanophenoxy group.
Aplicaciones Científicas De Investigación
Chemistry: Octanoic acid, 8-(4-cyanophenoxy)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions and processes .
Biology: In biological research, this compound can be used to study the effects of fatty acids on cellular processes. Its ability to interact with biological membranes makes it a valuable tool for investigating membrane dynamics and function .
Medicine: Its structural properties can be exploited to design molecules with specific biological activities, such as anti-inflammatory or antimicrobial effects .
Industry: In the industrial sector, octanoic acid, 8-(4-cyanophenoxy)- can be used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for applications that require specific chemical and physical characteristics .
Mecanismo De Acción
The mechanism of action of octanoic acid, 8-(4-cyanophenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The cyanophenoxy group can interact with specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes and pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Octanoic acid (Caprylic acid): A medium-chain fatty acid with similar structural properties but lacking the cyanophenoxy group.
Decanoic acid (Capric acid): Another medium-chain fatty acid with a longer carbon chain.
4-Cyanophenol: The phenolic component of the compound, which can be used in various chemical reactions.
Uniqueness: Octanoic acid, 8-(4-cyanophenoxy)- is unique due to the presence of both the octanoic acid backbone and the cyanophenoxy group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
313486-62-3 |
|---|---|
Fórmula molecular |
C15H19NO3 |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
8-(4-cyanophenoxy)octanoic acid |
InChI |
InChI=1S/C15H19NO3/c16-12-13-7-9-14(10-8-13)19-11-5-3-1-2-4-6-15(17)18/h7-10H,1-6,11H2,(H,17,18) |
Clave InChI |
KXRTWZSUNXFLTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)OCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


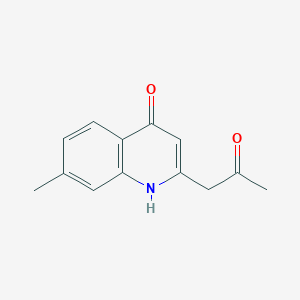
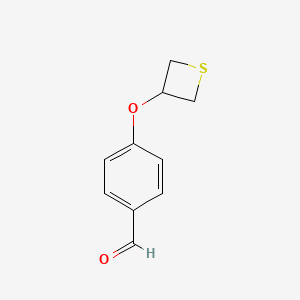
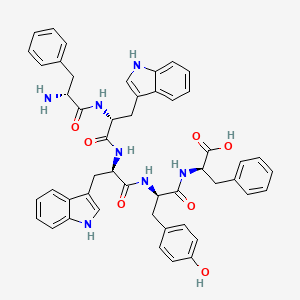
![Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane](/img/structure/B12583217.png)
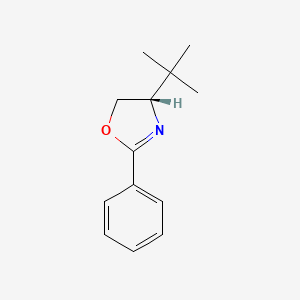
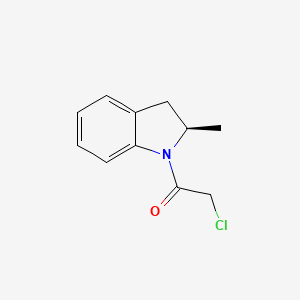
![2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-](/img/structure/B12583232.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol](/img/structure/B12583233.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methylamino-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12583239.png)
![Methyl 4-[(phenylethynyl)sulfanyl]benzoate](/img/structure/B12583258.png)
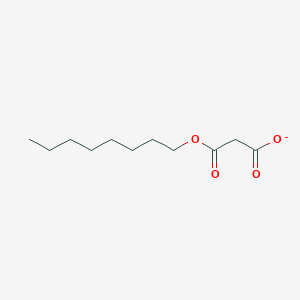
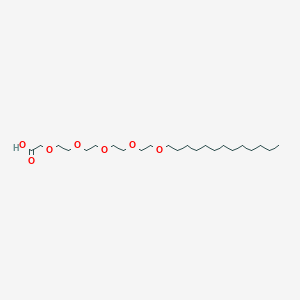
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)
